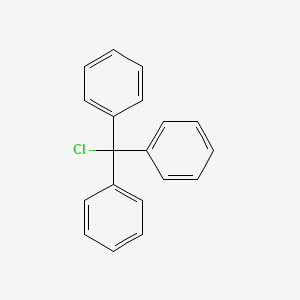

Triphenylmethyl chloride

Cat. No. B1668838

Key on ui cas rn:

76-83-5

M. Wt: 278.8 g/mol

InChI Key: JBWKIWSBJXDJDT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04740646

Procedure details

The reaction of substituted benzyl halides with olefins such as propene, isobutene and 1-methylstyrene in the presence of zinc chloride or zinc chloride etherate in dichloromethane as solvent is described in J. Org. Chem., 48 (1983), 1159-65. In general the 1:1 addition. product is obtained not only at -78° C. but also at from 0° to +80° C. (see also J. Org. Chem. 29 (1964), 2685-7). The subsequent cyclization to the indane is only found when reacting 1-chloro-1-phenylethane with 1-methylstyrene at +50° C. and trityl chloride with isobutene at 0° C., in yields of 80 and 21% respectively. W. Striepe, Thesis, Erlangen University (1984), 28, 29 and 119, reveals that indanes can be obtained by first reacting p-methylcumyl chloride with an alkyl-substituted olefin at a low temperature in the presence of zinc chloride etherate and then warming the reaction mixture to room temperature in the course of 10 h. However, this method is industrially of little use because of the low temperature and a low space-time yield.

Name

1-methylstyrene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

substituted benzyl halides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

olefins

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

1-methylstyrene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

C=CC.[CH2:4]=[C:5]([CH3:7])[CH3:6].C[C:9]1([CH:16]=[CH:15][CH:14]=[CH:13][CH2:12]1)C=C.[CH2:17]1[C:25]2C(=CC=C[CH:24]=2)[CH2:19][CH2:18]1.[Cl:26][CH:27]([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)[CH3:28]>[Cl-].[Zn+2].[Cl-].ClCCl>[C:27]([Cl:26])([C:9]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)([C:28]1[CH:24]=[CH:25][CH:17]=[CH:18][CH:19]=1)[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1.[CH2:4]=[C:5]([CH3:7])[CH3:6] |f:5.6.7|

|

Inputs

Step One

|

Name

|

1-methylstyrene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1(C=C)CC=CC=C1

|

Step Two

[Compound]

|

Name

|

substituted benzyl halides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

olefins

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C(C)C

|

|

Name

|

1-methylstyrene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1(C=C)CC=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

[Cl-].[Zn+2].[Cl-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

[Cl-].[Zn+2].[Cl-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CCC2=CC=CC=C12

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C)C1=CC=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

In general the 1:1 addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

product is obtained not only at -78° C. but also at from 0° to +80° C. (

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at +50° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=C(C)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |